5,8,14-Icosatrienoic acid

Description

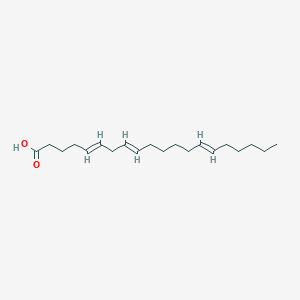

Structure

2D Structure

3D Structure

Properties

CAS No. |

79072-90-5 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(5E,8E,14E)-icosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6+,13-12+,16-15+ |

InChI Key |

MZHLWKPZCXLYSL-GDDCFCEESA-N |

SMILES |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/CCCC/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,14-eicosatrienoic acid |

Origin of Product |

United States |

Biosynthesis and Origin of 5,8,14 Icosatrienoic Acid

Precursor Fatty Acids in the Biosynthetic Pathway

The primary precursor for the formation of 5,8,14-icosatrienoic acid and its derivatives appears to be arachidonic acid (20:4n-6). nih.gov Studies have demonstrated the conversion of arachidonic acid into hydroxylated and oxo- derivatives of this compound in various tissues, indicating a direct biosynthetic link. nih.gov

Another potential precursor is 5,8,11,14-eicosatetraenoic acid. Furthermore, 5(Z),8(Z),14(Z)-Eicosatrienoic acid itself can act as a substrate for further enzymatic reactions. caymanchem.com

Enzymatic Steps in this compound Formation

The formation of this compound and its related compounds is catalyzed by enzymes that are part of the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways.

While a direct role for desaturase enzymes in the de novo synthesis of this compound is not well-established, these enzymes are crucial for the synthesis of its precursor, arachidonic acid. The biosynthesis of arachidonic acid from linoleic acid involves a series of desaturation and elongation steps mediated by Δ6-desaturase, Δ5-desaturase, and elongases.

Similar to desaturases, elongase enzymes are fundamental in producing the 20-carbon backbone of the precursor arachidonic acid. However, their direct involvement in a specific de novo pathway for this compound has not been detailed.

The formation of this compound derivatives often involves other enzymatic activities:

Lipoxygenases (LOX): 5-lipoxygenase (5-LO) can act on this compound to produce 5-hydroxy-6,8,14-eicosatrienoic acid and 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com Additionally, 12-lipoxygenase (12-LOX) is involved in the metabolism of arachidonic acid to intermediates that can lead to the formation of hydroxylated derivatives of this compound. ontosight.aicore.ac.uk

Cytochrome P450 (CYP) Enzymes: Cytochrome P450-dependent metabolism has been identified as a pathway for the generation of 12-oxo-5,8,14-eicosatrienoic acid and 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid in mouse epidermal microsomes. nih.gov

Role of Desaturase Enzymes in Double Bond Introduction

Cellular and Subcellular Compartmentalization of Biosynthesis

The enzymes implicated in the formation of this compound and its derivatives are typically located in specific cellular compartments. For instance, the conversion of arachidonic acid to derivatives of this compound has been observed in epidermal microsomes. nih.gov Lipoxygenases are often found in the cytosol and can translocate to membranes upon activation. Cytochrome P450 enzymes are predominantly located in the endoplasmic reticulum.

Comparative Biosynthetic Routes for Isomeric Icosatrienoic Acids

The biosynthetic route for this compound contrasts significantly with that of its well-known isomer, Mead acid (5,8,11-eicosatrienoic acid). Mead acid is synthesized de novo from oleic acid (18:1n-9) through a series of reactions involving Δ6-desaturase, an elongase, and Δ5-desaturase. This pathway becomes prominent during essential fatty acid deficiency.

In contrast, the formation of this compound appears to be a result of the metabolism of other pre-existing polyunsaturated fatty acids like arachidonic acid by enzymes of the LOX and CYP pathways. nih.govcaymanchem.com This suggests that this compound may function more as a signaling molecule derived from the modification of other fatty acids rather than a product of a primary de novo biosynthetic pathway.

Another isomer, 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid, DGLA), is an intermediate in the conversion of linoleic acid to arachidonic acid and serves as a precursor for the series 1 prostaglandins (B1171923) and thromboxanes.

The table below summarizes the key differences in the origins of these icosatrienoic acid isomers.

| Feature | This compound | 5,8,11-Icosatrienoic Acid (Mead Acid) | 8,11,14-Icosatrienoic Acid (DGLA) |

| Primary Precursor | Arachidonic Acid nih.gov | Oleic Acid | Linoleic Acid |

| Key Enzymes | Lipoxygenases, Cytochrome P450 nih.govcaymanchem.com | Δ6-Desaturase, Elongase, Δ5-Desaturase | Elongase (from γ-Linolenic Acid) |

| Primary Role | Likely a signaling molecule | Marker of essential fatty acid deficiency | Precursor to eicosanoids |

Metabolic Fates and Downstream Conversions of 5,8,14 Icosatrienoic Acid

Enzymatic Oxygenation Pathways

The initial and rate-limiting step in the metabolism of 5,8,14-icosatrienoic acid is the introduction of oxygen into the fatty acid backbone by one of three major enzyme families. nih.govmdpi.com

The cyclooxygenase (COX) enzymes, which are well-known for their role in converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, are also capable of metabolizing other polyunsaturated fatty acids. nih.govacs.org However, specific prostaglandin (B15479496) or thromboxane (B8750289) analogues derived directly from the COX-mediated oxygenation of this compound are not extensively characterized in the scientific literature. While the potential for interaction exists, the primary focus of research has been on the metabolism of more abundant fatty acids like arachidonic acid.

It is noteworthy that certain metabolites of this compound produced by other enzymatic pathways, such as epoxyeicosatrienoic acids (EETs), can serve as substrates for COX enzymes. nih.govpnas.org This secondary metabolism, however, falls outside the primary oxygenation of the parent compound.

The lipoxygenase (LOX) pathway is a significant route for the metabolism of this compound, producing a variety of hydroxylated derivatives.

The 5-lipoxygenase (5-LOX) enzyme readily utilizes this compound as a substrate. This reaction leads to the formation of 5-hydroperoxy-6,8,14-eicosatrienoic acid (5-HPETrE), which is subsequently reduced to 5-hydroxy-6,8,14-eicosatrienoic acid (5-HETrE). caymanchem.com Unlike arachidonic acid, which possesses a double bond at the C-11 position, this compound lacks this structural feature. Consequently, it cannot be converted into leukotriene A, a key intermediate in the synthesis of the pro-inflammatory leukotriene family. caymanchem.com

The 12-lipoxygenase (12-LOX) enzyme also metabolizes this fatty acid. In tissues such as the epidermis and in platelets, 12-LOX activity can generate products like 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) and 12-oxo-5,8,14-eicosatrienoic acid. nih.gov Furthermore, a novel glutathione (B108866) conjugate, 12-oxo-10-glutathionyl-5,8,14-eicosatrienoic acid (TOG10), has been identified as a product of the 12-LOX pathway in human platelets, formed via the action of 12-LOX and a glutathione S-transferase. usc.gal

| Enzyme | Metabolite(s) |

| 5-Lipoxygenase (5-LOX) | 5-hydroperoxy-6,8,14-eicosatrienoic acid (5-HPETrE)5-hydroxy-6,8,14-eicosatrienoic acid (5-HETrE) |

| 12-Lipoxygenase (12-LOX) | 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE)12-oxo-5,8,14-eicosatrienoic acid12-oxo-10-glutathionyl-5,8,14-eicosatrienoic acid (TOG10) |

The cytochrome P450 (CYP) monooxygenase system represents a third major pathway for the oxidative metabolism of this compound, yielding two main classes of products: epoxides and hydroxylated fatty acids. nih.govmdpi.com This metabolism is analogous to the well-studied CYP-mediated conversion of arachidonic acid. mdpi.comwikipedia.org

Epoxygenase Pathway: CYP epoxygenases, particularly isoforms within the CYP2C and CYP2J subfamilies, catalyze the formation of epoxyeicosatrienoic acids (EETs) by incorporating an oxygen atom across one of the double bonds. mdpi.commdpi.comontosight.ai Given the structure of this compound, this can result in several regioisomeric EETs, including 5,6-epoxy-8,11,14-eicosatrienoic acid, 8,9-epoxy-5,11,14-eicosatrienoic acid, and 11,12-epoxy-5,8,14-eicosatrienoic acid. wikipedia.orgontosight.aihmdb.ca For instance, the keratinocyte-specific enzyme CYP2B19 has been shown to generate 11,12- and 14,15-epoxyeicosatrienoic acids from arachidonate (B1239269), suggesting a similar potential for other fatty acids. nih.gov

Hydroxylase Pathway: CYP hydroxylases, such as those in the CYP4A and CYP4F families, introduce a hydroxyl group into the fatty acid chain. mdpi.comfrontiersin.org This can occur at the terminal (ω) or sub-terminal (ω-1) positions. Additionally, CYP-dependent pathways have been identified that produce hydroxylated metabolites such as 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) in mouse epidermal microsomes, a process that is NADPH-dependent. nih.gov

| CYP Pathway | Enzyme Subfamily (Example) | Metabolite(s) |

| Epoxygenase | CYP2C, CYP2J, CYP2B nih.govmdpi.comontosight.ai | 5,6-epoxy-8,11,14-eicosatrienoic acid8,9-epoxy-5,11,14-eicosatrienoic acid11,12-epoxy-5,8,14-eicosatrienoic acid |

| Hydroxylase | CYP4A, CYP4F, CYP2B nih.govmdpi.comfrontiersin.org | 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE)ω- and (ω-1)-hydroxylated products |

Lipoxygenase (LOX) Metabolites Derived from this compound

Further Metabolism of Primary Oxygenated Products

The initial oxygenated metabolites of this compound are often transient intermediates that undergo further enzymatic conversion to yield a more diverse array of signaling lipids.

The epoxyeicosatrienoic acids (EETs) generated by CYP epoxygenases are primary substrates for soluble epoxide hydrolase (sEH). wikipedia.orgnih.govqmul.ac.uk This enzyme catalyzes the hydration of the epoxide ring, adding a molecule of water to form the corresponding vicinal diols, known as dihydroxy-icosatrienoic acids (DHETs or DiHETrEs). wikipedia.orghmdb.ca This conversion is a major pathway for the inactivation and clearance of EETs, although the resulting DHETs can also possess biological activity. wikipedia.orgresearchgate.net

The hydrolysis of each EET regioisomer results in a specific DHET. For example, 11,12-epoxy-5,8,14-eicosatrienoic acid is converted to 11,12-dihydroxy-5,8,14-eicosatrienoic acid (11,12-DiHETrE). nih.govlarodan.com

| Substrate (Epoxide) | Enzyme | Product (Diol) |

| 5,6-epoxy-8,11,14-eicosatrienoic acid | Soluble Epoxide Hydrolase (sEH) | 5,6-dihydroxy-8,11,14-eicosatrienoic acid (5,6-DHET) hmdb.ca |

| 8,9-epoxy-5,11,14-eicosatrienoic acid | Soluble Epoxide Hydrolase (sEH) | 8,9-dihydroxy-5,11,14-eicosatrienoic acid (8,9-DiHETrE) hmdb.ca |

| 11,12-epoxy-5,8,14-eicosatrienoic acid | Soluble Epoxide Hydrolase (sEH) | 11,12-dihydroxy-5,8,14-eicosatrienoic acid (11,12-DiHETrE) nih.gov |

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators, including resolvins, protectins, and maresins, that actively orchestrate the resolution of inflammation. wikipedia.orgnih.govmdpi.com They are biosynthesized from polyunsaturated fatty acids, typically omega-3 fatty acids like EPA and DHA, and the omega-6 fatty acid arachidonic acid. mdpi.comuc.pt The biosynthesis often involves sequential oxygenation by LOX, COX, or CYP enzymes, where initial monohydroxylated products serve as key precursors for the formation of the final di- or tri-hydroxylated SPM. wikipedia.orggoogle.com

While this compound is metabolized into various oxygenated products, current scientific literature does not provide direct evidence for its conversion into established precursors of the major SPM families (resolvins, protectins, maresins). The metabolic products identified, such as 5-HETrE and 12-HETrE, are not currently recognized as direct precursors in the canonical SPM biosynthetic pathways. nih.govmdpi.com Therefore, a role for this compound as a substrate for the generation of classic SPM precursors remains to be established.

Conversion to Dihydroxy-Icosatrienoic Acids (DHETs)

Incorporation of this compound into Complex Lipid Structures

Once inside the cell, this compound does not typically remain as a free fatty acid. Instead, it is activated to its coenzyme A (CoA) derivative, 5,8,14-icosatrienoyl-CoA, which then serves as a substrate for enzymes that catalyze its esterification into more complex lipid molecules. This incorporation is a vital mechanism for regulating the levels of free fatty acids within the cell and for modifying the composition and properties of cellular membranes and lipid storage droplets.

Acylation into Phospholipid Species

While direct studies on the acylation of this compound into phospholipid species are limited, research on its isomers and derivatives provides significant insights into this metabolic pathway. The incorporation of fatty acids into phospholipids (B1166683) is a dynamic process involving the acylation of lysophospholipids by acyltransferases.

Studies on related 20-carbon polyunsaturated fatty acids have demonstrated a high-affinity incorporation into cellular glycerolipids in various cell types, including human skin fibroblasts. nih.gov For instance, research on mouse peritoneal macrophages has shown that fluoro-derivatives of 5,8,14-eicosatrienoic acid are efficiently incorporated into cellular phospholipids. researchgate.net This suggests that this compound itself is a likely substrate for the enzymes responsible for phospholipid synthesis.

Furthermore, studies on isomers such as sciadonic acid (5,11,14-icosatrienoic acid) and Mead acid (5,8,11-icosatrienoic acid) have shown their dose-dependent incorporation into various phospholipid classes, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, in cell lines like murine RAW264.7 macrophages and HepG2 cells. physiology.orgebi.ac.uknih.gov In human platelets, Mead acid was readily incorporated into phospholipids, with phosphatidylinositol showing the highest specific activity. ebi.ac.uk This preferential incorporation into specific phospholipid species can significantly alter the biophysical properties of cell membranes and influence cellular signaling pathways.

The general mechanism involves the activation of the fatty acid to its CoA ester, followed by its transfer to a lysophospholipid, a reaction catalyzed by an acyl-CoA:lysophospholipid acyltransferase. This process is part of the continuous remodeling of cellular membranes known as the Lands cycle.

Table 1: Incorporation of this compound Analogues into Phospholipid Species

| Cell Type/Model | Fatty Acid Analogue | Observed Incorporation into Phospholipids | Key Findings |

| Mouse Peritoneal Macrophages | Fluoro-derivatives of 5,8,14-eicosatrienoic acid | Yes | Efficiently incorporated into cellular phospholipids. researchgate.net |

| Murine RAW264.7 Macrophages | Sciadonic acid (5,11,14-icosatrienoic acid) | Yes | Dose-dependently incorporated, leading to decreased proportions of arachidonic acid. physiology.orgebi.ac.uk |

| HepG2 Cells | Sciadonic acid (5,11,14-icosatrienoic acid) | Yes | Characterized metabolic behavior in the process of acylation to phospholipids. physiology.orgebi.ac.uk |

| Rat Hepatocytes | Mead acid (5,8,11-eicosatrienoic acid) | Yes | Mainly esterified into phosphatidylcholine and phosphatidylinositol. nih.gov |

| Human Platelets | Mead acid (5,8,11-eicosatrienoic acid) | Yes | Readily incorporated, with the highest specific activity in phosphatidylinositol. ebi.ac.uk |

Esterification into Triacylglycerols

In addition to their structural role in phospholipids, fatty acids are also stored as neutral lipids in the form of triacylglycerols (also known as triglycerides) within lipid droplets. This serves as a major energy reserve for the cell.

Evidence suggests that this compound is also channeled into this storage pool. A study using a 6-fluoro derivative of 5,8,14-eicosatrienoic acid in mouse peritoneal macrophages indicated a significant incorporation of radiolabeled arachidonic acid into the neutral lipid fraction, which includes triacylglycerols, at the expense of the phospholipid fraction. researchgate.net This finding points towards the metabolic machinery for triacylglycerol synthesis being capable of utilizing 5,8,14-icosatrienoyl-CoA.

Research on the isomer Mead acid in rat hepatocytes has shown that a greater proportion of this fatty acid is esterified into triacylglycerols compared to phospholipids. nih.gov This preferential esterification into triacylglycerols suggests that under certain metabolic conditions, this compound and its isomers may be primarily directed towards energy storage rather than incorporation into cellular membranes.

The synthesis of triacylglycerols involves the sequential acylation of a glycerol-3-phosphate backbone with three fatty acyl-CoA molecules. The enzymes glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate acyltransferase, and diacylglycerol acyltransferase are key players in this pathway.

Table 2: Esterification of this compound Analogues into Triacylglycerols

| Cell Type/Model | Fatty Acid Analogue | Observed Esterification into Triacylglycerols | Key Findings |

| Mouse Peritoneal Macrophages | 6-fluoro-5,8,14-eicosatrienoic acid | Implied | Increased incorporation of radiolabeled arachidonic acid into the neutral lipid fraction. researchgate.net |

| Rat Hepatocytes | Mead acid (5,8,11-eicosatrienoic acid) | Yes | More of the fatty acid was esterified into triacylglycerols than into phospholipids. nih.gov |

Beta-Oxidation and Energetic Metabolism of this compound

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into acetyl-CoA units, which can then enter the citric acid cycle to generate ATP. This process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.

Direct studies on the beta-oxidation of this compound are scarce. However, the metabolism of its hydroxylated derivatives provides strong evidence that it can be catabolized through this pathway. For instance, in corneal tissues, 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid undergoes beta-oxidation to form 12-hydroxy-5,8,14-eicosatrienoic acid. This indicates that the cellular machinery for beta-oxidation can process a C20 fatty acid with a similar double bond structure.

The beta-oxidation of a polyunsaturated fatty acid like this compound requires additional enzymes to handle the cis double bonds. The standard beta-oxidation spiral consists of four core reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase. For unsaturated fatty acids, isomerases and reductases are necessary to reconfigure the double bonds into a form that can be processed by the hydratase.

Given its structure, the beta-oxidation of this compound would proceed through several cycles, yielding multiple molecules of acetyl-CoA, NADH, and FADH2. The complete oxidation of this fatty acid would generate a significant amount of ATP, contributing to the cell's energy budget. The exact energetic yield would depend on the specific enzymatic steps required to handle the double bonds at positions 5, 8, and 14.

Table 3: Theoretical Products of a Single Round of Beta-Oxidation

| Input | Output |

| 1 molecule of Acyl-CoA (Cn) | 1 molecule of Acetyl-CoA |

| 1 molecule of FAD | 1 molecule of FADH2 |

| 1 molecule of NAD+ | 1 molecule of NADH |

| 1 molecule of CoA | 1 molecule of Acyl-CoA (Cn-2) |

Biological Roles and Physiological Significance of 5,8,14 Icosatrienoic Acid

Modulation of Cellular Signaling Pathways

5,8,14-Icosatrienoic acid serves as a substrate for several enzymatic pathways that generate potent signaling molecules. These derivatives act as intracellular messengers and can influence the genetic machinery of the cell by interacting with nuclear receptors, thereby controlling cellular function at a fundamental level.

Once synthesized or introduced into a cell, this compound can be metabolized by enzymes such as lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. nih.govhmdb.ca These enzymatic actions produce a variety of hydroxylated and epoxidized derivatives that function as second messengers, initiating and propagating signals within the cell.

For instance, 5(Z),8(Z),14(Z)-Eicosatrienoic acid is a known substrate for the 5-lipoxygenase (5-LO) enzyme. This interaction leads to the production of 5-hydroxy-6,8,14-eicosatrienoic acid (5-HETrE) and 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com It is noteworthy that because this fatty acid lacks a double bond at the carbon-11 (B1219553) position, it cannot be converted into leukotrienes, a major class of inflammatory mediators derived from other PUFAs like arachidonic acid. caymanchem.com

A significant biosynthetic pathway active in mouse epidermal microsomes has been shown to convert arachidonic acid into 12-oxo-5,8,14-eicosatrienoic acid and 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE). nih.gov This confirms the endogenous production of these signaling molecules. nih.gov The 12-HETrE metabolite, in particular, has been identified as a potent signaling molecule that inhibits platelet activation. ahajournals.orgashpublications.org Its mechanism involves the activation of the Gαs subunit of a G-protein-coupled receptor, leading to a cascade that includes the formation of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). ahajournals.org Further research has identified the prostacyclin (IP) receptor as the Gαs-coupled receptor through which 12-HETrE partially mediates its antiplatelet effects. nih.govnih.gov

Similarly, cytochrome P450 epoxygenases metabolize parent fatty acids into epoxyeicosatrienoic acids (EETs). hmdb.cafrontiersin.org These EETs, such as 11,12-EET, can activate Gαs-dependent pathways, leading to the activation of large-conductance Ca2+-activated K+ (BK(Ca)) channels, which in turn causes membrane hyperpolarization and vasodilation. nih.gov

Table 1: Key Metabolites of this compound and Their Intracellular Signaling Roles

| Metabolite | Generating Enzyme(s) | Signaling Pathway/Mechanism | Cellular Effect | References |

|---|---|---|---|---|

| 5-hydroxy-6,8,14-eicosatrienoic acid | 5-Lipoxygenase (5-LO) | Substrate for further metabolism. | Intermediate in eicosanoid synthesis. | caymanchem.com |

| 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) | Cytochrome P450, Lipoxygenase | Activates Gαs signaling via the prostacyclin (IP) receptor, increasing cAMP and PKA activity. | Inhibition of platelet activation and thrombosis. | ahajournals.orgnih.govnih.gov |

| 12-oxo-5,8,14-eicosatrienoic acid | Cytochrome P450 | Intermediate in the biosynthesis of 12-HETrE. | Precursor to active signaling molecules. | nih.govnih.gov |

| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 Epoxygenases | Activate Gαs-dependent pathways, leading to K+ channel activation. | Vasodilation, modulation of inflammation. | frontiersin.orgnih.gov |

Beyond their role as rapid-acting second messengers, metabolites of this compound can exert longer-term effects by directly influencing gene transcription. This is often achieved through the activation of nuclear receptors, which are transcription factors that bind to DNA and regulate the expression of specific genes.

Research has shown that cytochrome P450 eicosanoids are capable of binding to and activating Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov Specifically, metabolites such as 11,12-EET and its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), have been identified as potent activators of PPARα. nih.gov This activation induces PPARα-specific binding to its DNA response element, leading to changes in the expression of target genes. For example, activation by these eicosanoids can increase the expression of apolipoprotein A-II. nih.gov

Furthermore, EETs have been shown to possess fibrinolytic properties by inducing the expression of the tissue-type plasminogen activator (t-PA) gene in vascular endothelial cells. nih.gov This effect is mediated by an increase in intracellular cAMP levels and the subsequent activation of Gαs, which stimulates t-PA gene transcription. nih.gov This indicates a direct link between the fatty acid's metabolites and the regulation of genes crucial for vascular health. nih.gov The enzymatic conversion of eicosatrienoic acids to specific signaling molecules can occur within the nucleus, where the products may then act directly. hmdb.ca

Role in Intracellular Messenger Systems

Influence on Membrane Structure and Function

The fluidity of a biological membrane is critical for its function and is largely determined by the composition of its constituent fatty acids. nih.gov The presence of double bonds in a fatty acid chain introduces kinks, preventing the chains from packing tightly together. Generally, a higher degree of unsaturation (more double bonds) leads to increased membrane fluidity. researchgate.net

PUFAs play a crucial role in maintaining membrane fluidity and the function of membrane proteins. scirp.org When incorporated into membrane phospholipids (B1166683), the unique, flexible structure of PUFAs like docosahexaenoic acid (DHA) results in looser lipid packing, thinner membranes, and higher permeability. tandfonline.com While specific studies on the effect of this compound on membrane fluidity are limited, its identity as a 20-carbon PUFA with three double bonds suggests it would contribute to increased membrane fluidity compared to saturated or monounsaturated fatty acids. biologists.com However, some research on the related Mead acid (5,8,11-eicosatrienoic acid) showed it had no significant effect on membrane fluidity in one experimental model, indicating that the effects can be complex and may depend on the specific isomer and cell type. researchgate.net

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and saturated fatty acids. nih.govfrontiersin.org These "rafts" serve as organizing centers for signaling proteins, concentrating them to facilitate efficient signal transduction. bohrium.com The composition and integrity of lipid rafts are therefore critical for cellular signaling. bohrium.com

Polyunsaturated fatty acids can significantly disrupt lipid raft organization. nih.govscispace.com Due to their bent and flexible structure, PUFAs are sterically incompatible with the rigid structure of cholesterol, a key component of the ordered raft environment. tandfonline.comnih.gov When PUFAs are incorporated into membrane phospholipids, they can displace cholesterol and other raft components, altering the composition and stability of these microdomains. nih.govscispace.com This disruption can lead to the "mislocalization" of signaling proteins, moving them out of the rafts and thereby inhibiting their signaling capacity. nih.govfrontiersin.org For example, n-3 PUFA supplementation has been shown to decrease the partitioning of the IgE receptor FcεRI into lipid rafts in mast cells, which is associated with reduced allergic signaling. frontiersin.org While direct evidence for this compound is not available, its nature as a PUFA suggests it would participate in similar modifications of lipid raft structure and function, thereby influencing raft-dependent signaling pathways. bohrium.comscispace.com

Impact on Membrane Fluidity and Permeability

Participation in Intercellular Communication

The metabolites of this compound function not only within their cell of origin but also as powerful intercellular messengers. hmdb.ca These eicosanoids are released from the cell and act in a paracrine (on nearby cells) or autocrine (on the same cell) fashion, coordinating the behavior of tissues and organ systems. escholarship.org

A key mechanism of intercellular communication is the direct passage of signaling molecules between adjacent cells through gap junctions. Metabolites of polyunsaturated fatty acids have been shown to modulate this process. For instance, 11,12-epoxyeicosatrienoic acid (11,12-EET), a product of cytochrome P450 enzymes, can positively regulate gap junction communication between endothelial cells, likely through the activation of Protein Kinase A. nih.gov This regulation of direct cell-to-cell signaling is vital for processes like coordinated vasodilation in blood vessels. nih.govnih.gov

Furthermore, eicosanoid metabolites act as ligands for cell surface receptors on other cells. As previously noted, 12-HETrE, derived from related fatty acids, is released by platelets and acts on the prostacyclin (IP) receptor of other platelets to inhibit aggregation and prevent thrombosis. nih.govnih.gov This intercellular signaling is a critical feedback mechanism in hemostasis and vascular health. Metabolites such as EETs are also known to be released by endothelial cells in response to stimuli like bradykinin, after which they diffuse to adjacent smooth muscle cells to cause hyperpolarization and relaxation, a classic example of intercellular communication leading to vasodilation. frontiersin.orgahajournals.org

Comparative Functional Analysis Across Diverse Biological Systems

Role in Invertebrate Physiology

The physiological roles of eicosanoids, including various isomers of eicosatrienoic acid, are significant in invertebrates, where they act as signaling molecules in processes like reproduction and larval settlement. While direct research on this compound is limited, studies on related isomers and metabolites in marine invertebrates provide insight into the functional importance of C20 fatty acids in these organisms.

In the marine mollusk Aplysia, neural tissue stimulation leads to the metabolism of arachidonic acid into various eicosanoids. nih.govpnas.orgescholarship.org One key pathway involves the 12-lipoxygenase enzyme, which produces metabolites that act as second messengers in neurons. nih.govpnas.orgescholarship.org For instance, the metabolite 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE) has been identified in Aplysia neural tissue following stimulation. nih.govpnas.org This compound is capable of eliciting a hyperpolarization response in specific neurons (L14 cells), suggesting its role as a second messenger in neuronal communication. nih.govpnas.orgescholarship.org

Other isomers of eicosatrienoic acid have been identified as crucial hormones in marine polychaetes. For example, 8,11,14-eicosatrienoic acid acts as a sperm maturation and spawning hormone in the male lugworm, Arenicola marina. biologists.comoup.com This fatty acid is believed to be the sperm maturation factor (SMF) produced by the prostomium. oup.com Furthermore, this same compound shows high activity in inducing the settlement of polychaete larvae, suggesting it may serve as a natural environmental cue for metamorphosis. oup.com

Echinoderms, particularly sea stars (Asteroidea) and sea urchins (Echinoidea), are notably rich in non-methylene-interrupted fatty acids, which include isomers like 5,11,14-eicosatrienoic acid. researchgate.net The presence of these unusual fatty acids points to unique biosynthetic pathways and physiological functions within this phylum. researchgate.net

Table 1: Roles of Eicosatrienoic Acid Isomers and Derivatives in Invertebrates

| Compound | Invertebrate Group | Observed Role/Function | Reference(s) |

|---|---|---|---|

| 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid | Mollusca (Aplysia) | Potential second messenger in neurons, elicits hyperpolarization. | nih.gov, pnas.org, escholarship.org |

| 8,11,14-Eicosatrienoic acid | Annelida (Arenicola marina) | Induces spawning and sperm maturation in males. | biologists.com, oup.com |

| 8,11,14-Eicosatrienoic acid | Annelida (Polychaetes) | High larval settlement-inducing activity. | oup.com |

| 5,11,14-Eicosatrienoic acid | Echinodermata (Asteroidea, Echinoidea) | Found as a significant component of fatty acids. | researchgate.net |

Significance in Vertebrate Cellular Processes

In vertebrates, this compound is involved in cellular metabolic pathways, particularly those related to lipid mediators. It serves as a substrate for enzymes that generate bioactive molecules, although it lacks certain structural features that would allow it to participate in the synthesis of all eicosanoids.

Research using rat basophilic leukemia (RBL-1) cells has shown that 5(Z),8(Z),14(Z)-eicosatrienoic acid is a substrate for the enzyme 5-lipoxygenase (5-LO). caymanchem.combiomol.com The action of 5-LO on this fatty acid results in the production of 5-hydroxy-6,8,14-eicosatrienoic acid (5-HETE) and 5-hydroperoxy-6,8,14-eicosatrienoic acid (5-HPETE). caymanchem.combiomol.com However, because this compound does not possess a double bond at the C-11 position, it cannot be converted into leukotriene A, a precursor for a major class of inflammatory mediators. caymanchem.combiomol.com This positions it as a unique polyunsaturated fatty acid whose metabolism by 5-LO is limited to the production of specific hydroxy fatty acids. Fatty acids that contain double bonds at the C-5 and C-8 positions are generally considered good substrates for the 5-LO enzyme. researchgate.net

Furthermore, a biosynthetic pathway that produces a hydroxylated derivative of this compound has been identified in mouse skin microsomes. nih.gov This pathway generates 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) from arachidonic acid. nih.gov The process is dependent on NADPH and is thought to involve intermediates such as 12-hydroperoxy and 12-oxo eicosatetraenoic acids. nih.gov The discovery of this pathway in mouse epidermis suggests that such hydroxyeicosatrienoic acids may be synthesized in human skin as well, where they could have implications for skin health and disease, given the known pro- and anti-inflammatory roles of other hydroxyeicosatrienoic acids. nih.gov

Table 2: Metabolism and Products of this compound in Vertebrate Systems

| Biological System | Enzyme/Pathway | Substrate | Product(s) | Reference(s) |

|---|---|---|---|---|

| RBL-1 Cells | 5-Lipoxygenase (5-LO) | 5(Z),8(Z),14(Z)-Eicosatrienoic acid | 5-hydroxy-6,8,14-eicosatrienoic acid, 5-hydroperoxy-6,8,14-eicosatrienoic acid | caymanchem.com, biomol.com |

| Mouse Epidermal Microsomes | Cytochrome P450-dependent pathway | Arachidonic acid | 12-hydroxy-5,8,14-eicosatrienoic acid, 12-oxo-5,8,14-eicosatrienoic acid | nih.gov, |

Regulation of 5,8,14 Icosatrienoic Acid Metabolism

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

The synthesis of 5,8,14-icosatrienoic acid is influenced by the expression and activity of key enzymes. While direct transcriptional control of enzymes specifically for this compound synthesis is not extensively detailed, the broader regulation of fatty acid desaturases and elongases is critical. For instance, the expression of fatty acid desaturase (FADS) genes, which are involved in the synthesis of various polyunsaturated fatty acids, is subject to transcriptional regulation. plos.orgnih.gov This regulation can be influenced by factors such as temperature, as seen with the cold-inducible des gene in Bacillus subtilis, which encodes a Δ5 desaturase. researchgate.net

Post-translational modifications also play a role in enzyme activity. For example, the activity of cytosolic Ca2+-dependent phospholipase A2, which releases arachidonic acid (a precursor for some eicosatrienoids), is responsive to various stimuli like hormones and cytokines. skinident.world Additionally, enzymes involved in the further metabolism of eicosatrienoic acids, such as 12-hydroxyeicosanoid dehydrogenase (12-HEDH), can be regulated. nih.gov

Substrate Availability and Competition with Other Fatty Acids

The amount of this compound produced is directly linked to the availability of its precursor fatty acids and the competition with other fatty acid metabolic pathways.

This compound metabolism is closely intertwined with that of arachidonic acid. In some instances, arachidonic acid itself can be a precursor for the synthesis of hydroxylated forms of eicosatrienoic acid. nih.gov For example, mouse epidermal microsomes can convert arachidonic acid into 12-hydroxy-5,8,14-eicosatrienoic acid and 12-oxo-5,8,14-eicosatrienoic acid. nih.gov This indicates a direct biosynthetic link between the two fatty acids.

Furthermore, there is competition between different fatty acid substrates for the same enzymes. The enzymes responsible for desaturation and elongation in polyunsaturated fatty acid synthesis show preference for different fatty acid series, typically in the order of omega-3 > omega-6 > omega-9. oregonstate.edu This means that the synthesis of this compound, an omega-9 fatty acid, is generally suppressed when omega-3 and omega-6 fatty acids like linoleic acid and arachidonic acid are abundant.

Some analogs of 5,8,14-eicosatrienoic acid, such as its 5- and 6-fluoro derivatives, have been shown to affect the metabolism of arachidonic acid. nih.gov For instance, 6-fluoro-arachidonic acid can alter the incorporation of arachidonic acid into different lipid classes. nih.gov

The levels of this compound are a well-established biochemical marker for essential fatty acid deficiency (EFAD). hmdb.ca In states of EFAD, particularly when dietary intake of linoleic acid (an omega-6 fatty acid) and consequently arachidonic acid is low, the body compensates by increasing the synthesis of this compound from oleic acid (an omega-9 fatty acid). oregonstate.eduhmdb.ca This leads to an accumulation of this compound in tissues and blood. hmdb.capnas.org

The ratio of eicosatrienoic acid to arachidonic acid (the triene:tetraene ratio) in plasma lipids is often used to diagnose EFAD, with a ratio greater than 0.2 being a common indicator of deficiency. oregonstate.eduuoanbar.edu.iq Studies in cultured human endothelial cells have demonstrated that inducing EFAD leads to a decrease in linoleic and arachidonic acids and a concurrent emergence of 5,8,11-eicosatrienoic acid (Mead's acid), an isomer of this compound. pnas.org

| Condition | Effect on this compound Levels | Key Findings |

| Essential Fatty Acid Deficiency (EFAD) | Increased levels | In the absence of sufficient dietary omega-6 fatty acids, the body synthesizes this compound from oleic acid. oregonstate.eduhmdb.ca |

| High Linoleic Acid Intake | Decreased levels | The presence of linoleic acid and its metabolites competitively inhibits the enzymes responsible for this compound synthesis. oregonstate.edu |

Interplay with Arachidonic Acid Pathways

Hormonal and Nutritional Regulatory Mechanisms

Hormones and nutritional factors can modulate the metabolism of this compound. Luteinizing hormone-releasing hormone (LHRH) has been shown to stimulate the release of luteinizing hormone, a process that may involve metabolites of arachidonic acid, including epoxyicosatrienoic acids. pnas.org This suggests a potential indirect hormonal influence on eicosatrienoid pathways.

Nutritionally, as discussed, the balance of dietary fatty acids is a primary regulator. A diet rich in essential fatty acids will suppress the synthesis of this compound, while a diet deficient in these will enhance its production. oregonstate.edunih.gov Furthermore, high glucose levels leading to high insulin (B600854) can inhibit the release of essential fatty acids from adipose tissue, potentially contributing to a state of EFAD and increased this compound synthesis. oregonstate.edu

Genetic Determinants of this compound Metabolism

Genetic variations, particularly in the fatty acid desaturase (FADS) gene cluster, play a significant role in determining the levels of polyunsaturated fatty acids, including those related to the this compound pathway. plos.orgsemanticscholar.orgtum.de The FADS gene cluster encodes for the Δ5 and Δ6 desaturase enzymes, which are rate-limiting in the conversion of essential fatty acids into their long-chain derivatives. nih.govfrontiersin.org

Polymorphisms (variations in the DNA sequence) within the FADS1 and FADS2 genes have been strongly associated with circulating levels of various polyunsaturated fatty acids. plos.orgsemanticscholar.org For example, certain single nucleotide polymorphisms (SNPs) in the FADS gene cluster are linked to lower concentrations of long-chain polyunsaturated fatty acids. semanticscholar.org This indicates that an individual's genetic makeup can influence their baseline fatty acid profile and their metabolic response to dietary fats. These genetic differences can affect the efficiency of desaturase enzymes, thereby influencing the competition between omega-6, omega-3, and omega-9 fatty acid pathways and consequently impacting the levels of this compound. plos.orgplos.org

| Gene | Function | Impact on this compound Metabolism |

| FADS1 | Encodes Δ5 desaturase | Polymorphisms can alter enzyme efficiency, affecting the balance between omega-6/omega-3 and omega-9 fatty acid synthesis. semanticscholar.orgnih.gov |

| FADS2 | Encodes Δ6 desaturase | Variations in this gene are associated with altered levels of polyunsaturated fatty acids, which can influence the substrate availability for this compound synthesis. nih.govsemanticscholar.org |

Analytical Methodologies for Research on 5,8,14 Icosatrienoic Acid

Sample Preparation Techniques for Lipid Extraction

The initial and most critical step in the analysis of fatty acids like 5,8,14-icosatrienoic acid is their extraction from complex biological samples. The choice of method depends on the sample type, the state of the lipid (free or esterified), and the subsequent analytical technique. nih.gov The primary goals are to achieve high recovery of the target analytes, minimize contamination from other cellular components, and prevent degradation, such as autoxidation of unsaturated fatty acids. aocs.org

Extracting lipids from solid samples like cells and tissues involves homogenization to break down the cellular structure and release the lipids into a solvent system. aocs.orglipidmaps.org

Classic methods developed by Folch and Bligh & Dyer are considered the gold standard for lipid extraction. nih.gov The Folch method, which uses a chloroform (B151607)/methanol (B129727) solvent system at a higher ratio, is often preferred for tissues with higher lipid content (>2%), while the Bligh and Dyer method is also widely used. nih.gov A typical procedure involves homogenizing the tissue in methanol, followed by the addition of chloroform to create a biphasic system. aocs.org For instance, about 1 mg of liver tissue can be homogenized in methanol, spiked with internal standards, and then subjected to extraction. lipidmaps.org

To analyze the total fatty acid composition, including esterified forms, a saponification step (alkaline hydrolysis) is performed on the dried lipid extract. nih.govlipidmaps.org This process uses a solution like methanolic potassium hydroxide (B78521) (KOH) to liberate the fatty acids from their glycerol (B35011) backbone. lipidmaps.org Following saponification, the sample is acidified, and the free fatty acids are re-extracted with a non-polar solvent like isooctane (B107328). lipidmaps.org

Simplified methods have also been developed that combine lipid extraction and methylation into a single step, which can save time and reduce the risk of sample loss, especially for long-chain fatty acids. nih.gov However, these methods may not be suitable for quantifying short or medium-chain fatty acids. nih.gov

Table 1: Comparison of Lipid Extraction Methods for Cellular and Tissue Samples

| Method | Principle | Solvent System | Typical Application | Key Considerations | Source |

| Folch Method | Liquid-liquid extraction using a high volume of solvent to sample ratio. | Chloroform/Methanol | Solid tissues, especially those with >2% lipid content. | Considered a gold standard for efficiency. Requires careful phase separation. | nih.gov |

| Bligh & Dyer Method | A modified liquid-liquid extraction using a lower solvent-to-sample ratio. | Chloroform/Methanol/Water | Cell cultures and tissues. | Efficient for samples with <2% lipid content. | nih.govlipidmaps.org |

| Homogenization & Sonication | Mechanical disruption of tissue structure to release lipids. | Methanol, followed by isooctane or chloroform. | Adipose and liver tissues. | Sonication aids in creating a fine dispersion for quantitative extraction. | lipidmaps.org |

| Single-Step Extraction & Methylation | Combines extraction and derivatization to simplify the workflow. | Methanol/Reagent | Various biological samples for fatty acid composition analysis. | Faster and reduces sample loss, but may not be quantitative for all fatty acid types. | nih.gov |

Biological fluids such as plasma, serum, and lymph present a different matrix compared to solid tissues. lipidmaps.orgnih.gov The Bligh and Dyer method is often considered advantageous for these types of samples. nih.gov

For the analysis of total fatty acids in blood plasma, a small volume (e.g., 10 μl) can be diluted with a buffer and then extracted using the modified Bligh and Dyer procedure. lipidmaps.org This involves adding methanol and dichloromethane (B109758), vortexing, and then creating a two-phase system by adding more dichloromethane and water. lipidmaps.org The lower organic layer containing the lipids is collected for further analysis. lipidmaps.org

For analyzing specific metabolites in fluids like serum, a solid-phase extraction (SPE) technique is often employed after initial protein precipitation. nih.gov For example, proteins can be precipitated with acetonitrile (B52724), and the supernatant can be passed through a C18 SPE cartridge. nih.gov The cartridge is then washed, and the desired lipid metabolites are selectively eluted. nih.gov This method is effective for concentrating and purifying analytes like hydroxyeicosatetraenoic acids (HETEs) from serum before chromatographic analysis. nih.gov

Methodologies for Cellular and Tissue Samples

Chromatographic Separation and Detection

Following extraction and purification, chromatographic techniques are employed to separate this compound from other fatty acids and metabolites before detection and quantification.

GC-MS is a powerful and widely used technique for the analysis of fatty acids. nih.govnih.gov Since fatty acids are not typically volatile enough for direct GC analysis, they must first be converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). lipidmaps.orgsigmaaldrich.com Derivatization can be achieved using reagents like boron trifluoride in methanol or sulfuric acid in methanol. sigmaaldrich.comekb.eg An alternative for enhanced sensitivity, especially for negative chemical ionization (NCI), is derivatization to pentafluorobenzyl (PFB) esters. lipidmaps.org

Once derivatized, the FAMEs are separated on a GC column, often a capillary column with a polar stationary phase, which separates the compounds based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. nih.govnih.gov The total ion chromatogram can be used for quantification, often with the aid of an internal standard added during sample preparation. sigmaaldrich.com

Table 2: Typical Parameters for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

| Parameter | Description | Example | Source |

| Derivatization | Conversion of fatty acids to volatile esters. | Transesterification with 1% H₂SO₄ in methanol at 70°C. | sigmaaldrich.com |

| GC Column | Stationary phase for separating FAMEs. | Capillary column (e.g., DB-23, SP-2560). | lipidmaps.org |

| Injection Mode | Method of sample introduction. | Splitless injection. | lipidmaps.org |

| Oven Program | Temperature gradient to elute compounds. | Linear temperature ramp (e.g., from 100°C to 250°C). | researchgate.net |

| Ionization Mode | Method of creating ions in the MS. | Electron Ionization (EI) or Negative Chemical Ionization (NCI). | lipidmaps.orghmdb.ca |

| Detection | Mass analysis of ions. | Single Quadrupole or Triple Quadrupole Mass Spectrometer. | lipidmaps.orghmdb.ca |

LC-MS/MS has emerged as a powerful alternative to GC-MS, particularly for the analysis of intact lipids and thermally unstable or less volatile metabolites. frontiersin.orgnih.gov A key advantage is that it often does not require derivatization, although derivatization can be used to enhance ionization efficiency and sensitivity. frontiersin.org

For fatty acid analysis, reverse-phase chromatography is commonly used, often with a C8 or C18 column. frontiersin.orgnih.gov The mobile phase typically consists of a gradient mixture of water and organic solvents like acetonitrile and isopropanol, often with additives like formic acid to improve peak shape and ionization. frontiersin.org

Electrospray ionization (ESI) is the most common ionization source used for lipid analysis, typically operated in negative ion mode, which is well-suited for acidic molecules like fatty acids. nih.govescholarship.org Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity through techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. escholarship.org This allows for the simultaneous quantification of a wide range of eicosanoids, including metabolites of this compound, such as 12-hydroxy-5,8,14-eicosatrienoic acid, even in complex biological samples like mouse skin microsomes. nih.gov

Table 3: Representative LC-MS/MS Conditions for Eicosanoid Analysis

| Parameter | Description | Example Condition | Source |

| LC Column | Type of stationary phase used for separation. | C18 reverse-phase column (e.g., 2.1 x 250 mm). | escholarship.org |

| Mobile Phase | Solvents used to elute analytes. | Gradient of water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid. | frontiersin.org |

| Flow Rate | Speed of mobile phase through the column. | 300 µL/min. | escholarship.org |

| Ionization Source | Method for generating ions. | Electrospray Ionization (ESI) in negative mode. | nih.govnih.gov |

| MS Detection | Mass analysis technique. | Triple Quadrupole Mass Spectrometer using Multiple Reaction Monitoring (MRM). | escholarship.org |

| Internal Standards | Labeled compounds for quantification. | Deuterium-labeled fatty acids (e.g., AA-d₈). | nih.gov |

Before the widespread adoption of mass spectrometry, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or other specialized detectors was a primary tool for analyzing eicosanoids. It remains a valuable technique, particularly when MS is not available.

Separation is typically achieved using reverse-phase HPLC, which can resolve complex mixtures of fatty acid metabolites. nih.gov For example, products from arachidonic acid metabolism in mouse epidermal microsomes, including a product that co-eluted with 14,15-EET, were resolved using a C18 column with a water/acetonitrile/acetic acid gradient. Normal-phase HPLC can also be used to provide complementary separation and confirm the identity of compounds.

Detection of eicosanoids like this compound, which contain conjugated double bonds or specific chromophores, can be accomplished using a UV detector. nih.gov The wavelength is set to the absorbance maximum of the target analytes (e.g., 235 nm for HETEs and 280 nm for leukotrienes). nih.gov By changing the wavelength during the chromatographic run, different classes of compounds can be detected with high sensitivity. nih.gov Radiochemical detectors can also be used when studying the metabolism of radiolabeled precursors like [1-14C]arachidonic acid.

Table 4: Common HPLC Methodologies for Eicosanoid Separation

| Parameter | Description | Example Condition | Source |

| Chromatography Mode | The principle of separation. | Reverse-Phase or Normal-Phase HPLC. | |

| Column | The stationary phase used for separation. | C18-bonded silica (B1680970) column (e.g., 3 µm particle size). | nih.gov |

| Mobile Phase | The solvent system for elution. | Isocratic or gradient elution with acetonitrile, water, and additives like trifluoroacetic acid. | nih.gov |

| Detector | The method of analyte detection. | UV Spectrophotometer (e.g., at 235 nm or 280 nm); Radiochemical detector. | nih.gov |

| Sensitivity | The lowest amount of analyte that can be detected. | As low as 1 picomole with UV detection. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Lipids and Metabolites

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and the functional groups it contains. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the position of hydrogen atoms, which is critical for confirming the location of the three double bonds at the 5, 8, and 14 positions. nih.govresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their chemical environment. nih.gov For this compound, specific proton signals are expected in distinct regions of the spectrum. The olefinic protons (–CH=CH–) of the three double bonds typically appear in the downfield region, around 5.3-5.5 ppm. nih.govphcogj.com The protons on the carbon atoms adjacent to the double bonds (allylic protons) and the bis-allylic protons (located between two double bonds, -C=C-CH₂ -C=C-) produce characteristic signals. phcogj.com Specifically, the bis-allylic protons at C-7 and C-10 would be expected to resonate in a region distinct from other methylene (B1212753) protons due to the influence of the adjacent double bonds. The terminal methyl group (CH₃) at the omega-end of the fatty acid chain produces a signal in the upfield region, typically around 0.9 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carboxyl carbon (C-1) is the most deshielded, appearing far downfield. The carbons of the double bonds (olefinic carbons) resonate in a characteristic intermediate region, while the saturated aliphatic carbons (CH₂)n and the terminal methyl carbon (CH₃) appear in the upfield region of the spectrum. The specific chemical shifts of the olefinic carbons confirm the cis (Z) configuration of the double bonds, which is common for naturally occurring fatty acids. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ | ~0.9 | Triplet |

| Aliphatic (CH₂)n | ~1.2-1.6 | Multiplet |

| Allylic CH₂ | ~2.0-2.3 | Multiplet |

| α-carbonyl CH₂ | ~2.3-2.5 | Triplet |

| Bis-allylic CH₂ | ~2.8 | Multiplet |

| Olefinic -CH=CH- | ~5.3-5.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ | ~14 |

| Aliphatic (CH₂)n | ~22-34 |

| Olefinic =CH- | ~127-132 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features: a carboxylic acid group and carbon-carbon double bonds. nih.govacs.org

The most prominent absorption bands for this compound include:

O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

C=O Stretch: A sharp, strong absorption band appears around 1710 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons in the aliphatic chain. libretexts.org An absorption slightly above 3000 cm⁻¹ is characteristic of the C-H stretching of the sp² hybridized carbons of the double bonds (=C-H). libretexts.org

C=C Stretch: A medium to weak absorption around 1655 cm⁻¹ indicates the presence of cis C=C double bonds. This band can sometimes be weak for non-conjugated alkenes. phcogj.com

O-H Bend: An out-of-plane bending vibration for the O-H group can be seen as a broad band around 920 cm⁻¹. libretexts.org

The combination of these characteristic bands in an IR spectrum serves as a molecular "fingerprint," confirming the presence of the carboxylic acid functionality and unsaturation within the 20-carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Quantitative Analysis and Derivatization Strategies

Quantifying the levels of this compound in biological matrices such as plasma, tissues, or cells is essential for understanding its physiological relevance. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques for this purpose. nih.govresearchgate.net

Due to the low volatility and polar nature of free fatty acids, direct analysis by GC is often challenging. Therefore, derivatization is a critical step to enhance their volatility, improve chromatographic separation, and increase detection sensitivity. researchgate.netlipidmaps.org

Common derivatization strategies include:

Fatty Acid Methyl Esters (FAMEs): This is one of the most common methods, where the carboxylic acid is converted into its corresponding methyl ester using reagents like methanolic HCl or BF₃/methanol. FAMEs are more volatile and less polar than the free acids, making them ideal for GC-MS analysis. lipidmaps.org

Pentafluorobenzyl (PFB) Esters: Derivatization with PFB bromide converts the fatty acid into a PFB ester. These derivatives are highly electronegative, making them exceptionally sensitive for detection by electron capture negative ionization (ECNI) mass spectrometry, allowing for trace-level quantification. lipidmaps.org

Charge-Switch Derivatization: Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to introduce a permanent positive charge onto the fatty acid. nih.gov This "charge-switching" greatly enhances ionization efficiency for analysis by positive ion electrospray ionization liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high sensitivity and specificity. nih.govresearchgate.net

The choice of derivatization agent depends on the analytical platform (GC or LC), the required sensitivity, and the complexity of the sample matrix. researchgate.netnih.gov Following derivatization, quantitative analysis is typically performed using MS, where specific ions corresponding to the derivatized this compound are monitored for precise and accurate measurement. researchgate.net

Table 3: Common Derivatization Strategies for Fatty Acid Analysis

| Derivatization Method | Reagent Example | Analytical Platform | Key Advantage |

|---|---|---|---|

| Methyl Esterification | Methanolic HCl | GC-MS, GC-FID | Robust, widely used, good for general profiling |

| PFB Esterification | PFB Bromide | GC-ECNI-MS | Ultra-high sensitivity for trace analysis |

Isotope Tracing Techniques for Metabolic Flux Studies

Isotope tracing is a powerful technique used to track the metabolic fate of this compound within a biological system. creative-proteomics.comnih.gov This approach involves introducing a labeled version of the fatty acid, where one or more atoms (typically ¹³C, ²H, or ¹⁴C) have been replaced with their stable or radioactive isotopes. mdpi.com By following the incorporation of these isotopic labels into downstream metabolites, researchers can map metabolic pathways and measure the rate of metabolic reactions (flux). creative-proteomics.comnih.gov

For this compound, a common strategy is to use a uniformly ¹³C-labeled version ([U-¹³C₂₀]-5,8,14-Icosatrienoic acid) or a version labeled at a specific position, such as with radioactive carbon-14 (B1195169) at the carboxyl carbon ([1-¹⁴C]-5,8,14-Icosatrienoic acid). nih.gov The synthesis of [1-¹⁴C]-5,8,14-icosatrienoic acid has been described, enabling studies of its metabolic conversion. nih.gov

Once the labeled tracer is administered to cells, tissues, or a whole organism, samples are collected over time. nih.gov Metabolites are extracted and analyzed using mass spectrometry or, in the case of radioactive labels, scintillation counting. mdpi.com Mass spectrometry is particularly useful as it can distinguish between the unlabeled (endogenous) molecules and the labeled ones, as well as identify the labeled atoms in downstream products. nih.gov This allows for the precise determination of how this compound is, for example, elongated, desaturated, or incorporated into complex lipids like phospholipids (B1166683) or triglycerides. mdpi.comresearchgate.net These metabolic flux studies provide critical insights into the dynamic processing of this fatty acid in both health and disease. nih.gov

In Vitro and in Vivo Research Models for 5,8,14 Icosatrienoic Acid Studies

Cell Culture Systems for Investigating Cellular Metabolism and Signaling

In vitro cell culture systems are fundamental tools for dissecting the cellular and molecular mechanisms of icosatrienoic acids. Researchers utilize various cell lines to investigate metabolism, signaling cascades, and specific cellular responses.

For instance, Rat Basophilic Leukemia (RBL-1) cells have been used to study the metabolism of 5(Z),8(Z),14(Z)-icosatrienoic acid. In this model, the 5-lipoxygenase (5-LO) enzyme converts the fatty acid into metabolites like 5-hydroxy-6,8,14-eicosatrienoic acid and 5-hydroperoxy-6,8,14-eicosatrienoic acid. caymanchem.com Notably, because this isomer lacks a double bond at the carbon-11 (B1219553) position, it cannot be processed into leukotriene A. caymanchem.com

The anti-inflammatory properties of the related isomer, 5,8,11-icosatrienoic acid (Mead acid), have been examined using murine RAW 264.7 macrophages. scirp.org In the context of cancer research, the KPL-1 human breast cancer cell line has been employed to demonstrate how Mead acid can suppress tumor cell growth in vitro. spandidos-publications.comnih.gov Furthermore, studies using various tumor cell lines, including Tca-8113, A549, Ncl-H446, and HepG2, have investigated the proliferative effects of epoxyeicosatrienoic acids (EETs), which are metabolic derivatives. nih.gov

To study the synthesis of these fatty acids under specific conditions, a specialized cell line was developed. The essential fatty acid-deficient (EFD-1) cell line, derived from HSDM1C1 cells, was created to investigate the production of 5,8,11-icosatrienoic acid, which is characteristically synthesized during essential fatty acid deficiency. pnas.org

| Cell Line | Isomer Studied | Research Focus | Key Findings | Citation |

|---|---|---|---|---|

| Rat Basophilic Leukemia (RBL-1) | 5,8,14-Icosatrienoic acid | Metabolism via 5-lipoxygenase pathway | Metabolized to 5-HETE and 5-HpETE derivatives; cannot form leukotriene A. | caymanchem.com |

| Murine RAW 264.7 Macrophages | 5,8,11-Icosatrienoic acid (Mead Acid) | Anti-inflammatory activity | Inhibits inflammatory responses. | scirp.org |

| KPL-1 Human Breast Cancer | 5,8,11-Icosatrienoic acid (Mead Acid) | Anti-cancer effects | Suppressed cancer cell growth in culture. | spandidos-publications.comnih.gov |

| HSDM1C1 (EFD-1) | 5,8,11-Icosatrienoic acid (Mead Acid) | Biosynthesis under EFA deficiency | Model developed to study the synthesis of Mead acid. | pnas.org |

| Tca-8113, A549, Ncl-H446, HepG2 | Epoxyeicosatrienoic acids (EETs) | Tumor cell proliferation | EETs promoted the proliferation of tumor cells. | nih.gov |

Animal Models for Exploring Physiological Roles and Metabolism

Animal models are indispensable for understanding the complex physiological and metabolic roles of icosatrienoic acids in a whole-organism context, from reproductive signaling in invertebrates to dermatological effects in mammals.

Rodent models have been historically significant in the study of icosatrienoic acids. Mead acid (5,8,11-icosatrienoic acid) was first discovered in rats fed a diet deficient in essential fatty acids, establishing its role as a biomarker for this nutritional state. nih.gov

Mice have been used to explore the topical effects of these fatty acids. For example, the application of 5,8,11-icosatrienoic acid to the skin of hairless mice was shown to induce a severe scaly dermatosis, characterized by epidermal hyperplasia, providing a model for hyperproliferative skin diseases. nih.gov In cancer research, female athymic mice transplanted with KPL-1 human breast cancer cells were fed a diet rich in Mead acid. spandidos-publications.comnih.gov This in vivo model demonstrated that the diet significantly suppressed tumor growth and lymph node metastasis. spandidos-publications.com

The chick chorioallantoic membrane (CAM) is a highly vascularized, extraembryonic tissue that serves as a common in vivo model for studying angiogenesis and vascular reactivity. nih.govnih.govimrpress.com Its accessibility and rapid development make it ideal for observing the effects of various compounds on blood vessel formation. nih.gov The CAM assay has been used to assess the effects of Mead acid and its derivatives on angiogenesis. researchgate.net Specifically, studies have characterized the vascular responses of the CAM to epoxyeicosatrienoic acids (EETs), which induced a specific, dose-dependent hyperemia, demonstrating the utility of this model for investigating the vasoactive properties of fatty acid metabolites. nih.gov

Aquatic invertebrates provide unique models for studying specialized physiological roles of fatty acids. The lugworm, Arenicola marina, has been a key model for understanding the function of 8,11,14-icosatrienoic acid. tandfonline.comresearchgate.net In this species, the fatty acid acts as a hormone that controls reproduction in males. int-res.combiologists.com It is responsible for inducing the maturation and activation of sperm as well as initiating spawning behavior. tandfonline.comresearchgate.netbiologists.com Injection of 8,11,14-icosatrienoic acid into mature male lugworms reliably induces the release of gametes, confirming its role as a critical signaling molecule in the reproductive cycle of this organism. biologists.comint-res.com

| Model Organism | Isomer Studied | Research Area | Key Findings | Citation |

|---|---|---|---|---|

| Rat | 5,8,11-Icosatrienoic acid (Mead Acid) | Nutritional Biochemistry | Identified as a biomarker for essential fatty acid deficiency. | nih.gov |

| Mouse (hairless) | 5,8,11-Icosatrienoic acid (Mead Acid) | Dermatology | Topical application induced a hyperproliferative, scaly dermatosis. | nih.gov |

| Mouse (athymic) | 5,8,11-Icosatrienoic acid (Mead Acid) | Oncology | Dietary supplementation suppressed breast cancer tumor growth and metastasis. | spandidos-publications.comnih.gov |

| Chick (Chorioallantoic Membrane) | Mead Acid / EETs | Angiogenesis / Vasoreactivity | Used to study the effects of eicosatrienoic acids on blood vessel formation and function. EETs induced hyperemia. | nih.govresearchgate.net |

| Lugworm (Arenicola marina) | 8,11,14-Icosatrienoic acid | Reproductive Physiology | Acts as a hormone that induces sperm maturation and spawning in males. | tandfonline.comresearchgate.netbiologists.com |

Avian Models (e.g., Chick Chorioallantoic Membrane)

Ex Vivo Tissue Perfusion and Organ Slice Studies

Ex vivo models, which use tissues or organs studied outside the body, bridge the gap between in vitro and in vivo research. These systems maintain the tissue architecture and cellular heterogeneity, allowing for the investigation of metabolic processes in a more physiologically relevant context.

Studies on the metabolism of this compound and its isomers have utilized tissue preparations from various organs. For instance, a biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid was identified using epidermal microsomes from mouse skin. nih.govsigmaaldrich.com This microsomal preparation contains the necessary enzymes, such as cytochromes P450, to carry out the metabolic conversion. nih.gov Organ cultures of neonatal mouse calvariae (skull bones) have also been used as a model to study the effects of Mead acid on bone metabolism. researchgate.net Additionally, isolated rat hepatocytes have been employed to investigate the metabolic fate of Mead acid within the liver. thegoodscentscompany.com

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques are powerful tools for predicting and understanding the interactions between fatty acids and their protein targets at an atomic level. These in silico approaches complement experimental data by providing insights into binding mechanisms and structure-activity relationships.

For example, computational ligand docking has been used to simulate the interaction between 5,8,11-icosatrienoic acid (Mead acid) and the enzyme cyclooxygenase-2 (COX-2). scirp.org These models help to visualize how the fatty acid fits into the active site of the enzyme, providing a potential mechanism for its observed anti-inflammatory effects. scirp.org

Similarly, computer modeling of the Kir6.2 potassium channel structure was used to investigate how epoxyeicosatrienoic acids (EETs) activate the channel. nih.gov The model suggested that the interaction between EETs and specific amino acid residues on the channel protein could allosterically alter the ATP binding site, thus reducing the channel's sensitivity to ATP and leading to its activation. nih.gov Substrate depletion models have also been applied to describe the kinetics of EETs binding to fatty acid-binding proteins (FABPs), which can regulate their availability for metabolism by other enzymes. nih.gov These computational methods are integral to modern biochemical research, enabling the formulation of testable hypotheses about the molecular basis of fatty acid action.

Evolutionary and Comparative Biochemistry of 5,8,14 Icosatrienoic Acid

Occurrence and Metabolic Significance in Microbial Systems

The occurrence of 5,8,14-icosatrienoic acid and its isomers in microbial systems highlights the diversity of fatty acid metabolic pathways in microorganisms. While direct evidence for the widespread presence of the 5,8,14-isomer is limited, studies have identified closely related C20 polyunsaturated fatty acids in various fungi and bacteria, suggesting the presence of the necessary enzymatic machinery for their synthesis.

Research has demonstrated the production of 5,8,11-eicosatrienoic acid, also known as Mead acid, by a genetically modified strain of the fungus Mortierella alpina. nih.gov This was achieved by enhancing the Δ6 desaturation activity in a mutant that was deficient in Δ12 desaturase. nih.gov Furthermore, the isomer 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid) has been identified in kefir, a fermented milk product that contains a complex consortium of bacteria and yeasts. neliti.com The bacterium Clostridium bifermentans has been shown to metabolize dihomo-γ-linolenic acid, indicating that microbes possess pathways for the transformation of these C20 fatty acids. sci-hub.se Some fungi, such as Rhizopus stolonifer and Trichoderma harzianum, have been found to produce significant amounts of 11,14-eicosadienoic acid, a precursor in some biosynthetic routes to icosatrienoic acids. researchgate.net

These findings underscore the potential of microorganisms as sources of various C20 polyunsaturated fatty acids and suggest that the metabolic pathways for their synthesis are present in the microbial world. The significance of these compounds for the microbes themselves is an area of ongoing research, but they may play roles in maintaining membrane fluidity and as signaling molecules.

Table 1: Occurrence of this compound and Related Isomers in Microbial Systems

| Compound | Organism/System | Finding |

| 5,8,11-Eicosatrienoic acid (Mead acid) | Mortierella alpina (mutant) | Produced by a Δ6 desaturation activity-enhanced, Δ12 desaturase-defective mutant. nih.gov |

| 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid) | Kefir (microbial consortium) | Identified as a component of the fatty acids present. neliti.com |

| 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid) | Clostridium bifermentans | Metabolized by the bacterium. sci-hub.se |

| 11,14-Eicosadienoic acid | Rhizopus stolonifer, Trichoderma harzianum | Produced in high concentrations. researchgate.net |

Presence and Role in Plant Lipid Metabolism

The presence of this compound and its isomers in the plant kingdom is less common than in other organisms, with most plants primarily producing C18 polyunsaturated fatty acids like linoleic and α-linolenic acid. However, certain plant lineages have evolved the capacity to synthesize C20 polyunsaturated fatty acids, including isomers of icosatrienoic acid.

One notable example is sciadonic acid (5,11,14-icosatrienoic acid), which is found in the seed oils of various gymnosperms, such as Torreya grandis and Juniperus phoenicea, as well as in some angiosperms like Anemone leveillei. nih.govebi.ac.uk Research on Anemone leveillei has led to the identification and characterization of a Δ5-desaturase that acts on C20 acyl-CoA substrates, a key step in the biosynthesis of sciadonic acid. ebi.ac.uk The presence of such an enzyme indicates that some plants have evolved the machinery to produce these unusual non-methylene-interrupted fatty acids.

While direct evidence for this compound is scarce, the isomer cis-8,11,14-eicosatrienoic acid has been reported in various plant species. chemicalbook.com The functional role of these C20 fatty acids in plants is not fully understood but they may be involved in defense mechanisms. For instance, arachidonic acid (5,8,11,14-eicosatetraenoic acid), which can be synthesized from 8,11,14-eicosatrienoic acid, is a known elicitor of defense responses in some plants. britannica.com

Table 2: Presence of this compound Isomers in Plants

| Compound | Plant Species | Finding |

| 5,11,14-Icosatrienoic acid (Sciadonic acid) | Torreya grandis, Juniperus phoenicea, Anemone leveillei | Found in seed oils; a Δ5-desaturase for its synthesis has been identified in A. leveillei. nih.govebi.ac.uk |

| cis-8,11,14-Eicosatrienoic acid | Various plant species | Reported to be present. chemicalbook.com |

Distribution and Functional Divergence in Aquatic Organisms

Aquatic organisms, particularly marine invertebrates and certain fish, exhibit a remarkable diversity in their fatty acid profiles, including the presence and functional significance of this compound and its isomers.

A significant functional role for 8,11,14-eicosatrienoic acid has been demonstrated in the marine annelid, the lugworm Arenicola marina. In males of this species, this fatty acid acts as a hormone that induces spawning. biologists.com This represents a clear example of a C20 polyunsaturated fatty acid acting as a specific signaling molecule in an invertebrate.

The fatty acid profiles of various fish species have been shown to contain isomers of icosatrienoic acid. For instance, cis-8,11,14-eicosatrienoic acid has been identified in the muscle tissue of several commercially important fish species from Turkey. researchgate.net Lipidomic analysis of freshwater fish bones and crustacean shells has also revealed the presence of cis-8,11,14-eicosatrienoic acid. nih.gov In the crab Hemigrapsus crenulatus, cis-8,11,14-eicosatrienoic acid is a minor component of its fatty acid profile. scielo.br

Furthermore, sea urchins like Hemicentrotus pulcherrimus possess the enzymatic machinery, including Δ5 and Δ8 desaturases and elongases, to synthesize a variety of C20 polyunsaturated fatty acids. nih.govroyalsocietypublishing.org This includes the capacity to produce non-methylene-interrupted fatty acids such as 20:3Δ5,11,14 from C18 precursors. royalsocietypublishing.org The ability of many aquatic organisms to synthesize these fatty acids de novo or to obtain them from their diet underscores their importance in these ecosystems. The functional divergence is evident in the specific signaling role in the lugworm versus a more general role as a membrane component or metabolic precursor in other species.

Table 3: Distribution of this compound Isomers in Aquatic Organisms

| Compound | Organism | Finding/Role |

| 8,11,14-Eicosatrienoic acid | Arenicola marina (Lugworm) | Induces spawning in males. biologists.com |

| cis-8,11,14-Eicosatrienoic acid | Various Turkish fish species | Identified in muscle tissue. researchgate.net |

| cis-8,11,14-Eicosatrienoic acid | Freshwater fish bones and crustacean shells | Detected in lipidomic analysis. nih.gov |

| cis-8,11,14-Eicosatrienoic acid | Hemigrapsus crenulatus (Crab) | Minor component of the fatty acid profile. scielo.br |

| 20:3Δ5,11,14 | Hemicentrotus pulcherrimus (Sea urchin) | Synthesized endogenously from C18 precursors. royalsocietypublishing.org |

Evolutionary Aspects of Enzymes Involved in its Biosynthesis